Home > Products > Screening Compounds P91085 > Proscillaridin A
Proscillaridin A -

Proscillaridin A

Catalog Number: EVT-10902210
CAS Number:
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A cardiotonic glycoside isolated from Scilla maritima var. alba (Squill).
Source

Proscillaridin A is extracted from the bulbs of Drimia maritima. This plant has been used traditionally for its medicinal properties, particularly in treating heart conditions. The active compound has been isolated and studied for its pharmacological effects, especially in cancer therapy.

Classification

Proscillaridin A belongs to the class of compounds known as cardiac glycosides. These compounds are characterized by their steroid structure with one or more sugar moieties attached, which contribute to their biological activity. Cardiac glycosides are primarily used in the treatment of heart failure and arrhythmias due to their ability to increase myocardial contractility.

Synthesis Analysis

Methods

The synthesis of Proscillaridin A can be achieved through various methods, including extraction from natural sources and total synthesis. The natural extraction involves solvent extraction techniques followed by chromatographic purification.

In laboratory settings, synthetic approaches may involve the construction of the steroid nucleus followed by glycosylation reactions to introduce the sugar moieties. Specific methodologies include:

  • Total Synthesis: This involves a multi-step organic synthesis that constructs the complete molecular framework of Proscillaridin A from simpler organic molecules.
  • Semi-synthesis: This method starts from a readily available precursor related to Proscillaridin A and modifies it through chemical reactions.

Technical Details

The total synthesis often requires advanced techniques such as:

  • Reactions involving protecting groups to prevent unwanted reactions at specific sites during synthesis.
  • Coupling reactions to form glycosidic bonds between the aglycone (steroid part) and sugar components.
Molecular Structure Analysis

Structure

Proscillaridin A has a complex molecular structure characterized by a steroid backbone with multiple hydroxyl groups and a sugar moiety. The molecular formula is C23_{23}H34_{34}O6_{6}, and it features a lactone ring which is crucial for its biological activity.

Data

  • Molecular Weight: Approximately 406.52 g/mol.
  • Chemical Structure: The structure includes a cyclopentanoperhydrophenanthrene skeleton typical of cardiac glycosides.
Chemical Reactions Analysis

Reactions

Proscillaridin A participates in several key chemical reactions that underpin its biological activity:

  • Inhibition of Sodium-Potassium ATPase: This is the primary mechanism through which Proscillaridin A exerts its effects, leading to increased intracellular sodium and calcium levels.
  • Induction of Apoptosis: In cancer cells, Proscillaridin A has been shown to activate apoptotic pathways, including upregulation of death receptors and downregulation of anti-apoptotic proteins like Bcl-xL.

Technical Details

The compound's interaction with cellular targets can be studied using:

  • Enzyme assays to quantify ATPase inhibition.
  • Cell viability assays (e.g., MTT assays) to assess cytotoxic effects on various cancer cell lines.
Mechanism of Action

Proscillaridin A operates through multiple mechanisms:

  1. Na+^+/K+^+ ATPase Inhibition: This leads to altered ion homeostasis, which triggers signaling pathways associated with cell death.
  2. Calcium Mobilization: Increased intracellular calcium levels activate various signaling cascades that promote apoptosis.
  3. Modulation of Gene Expression: Proscillaridin A affects the expression levels of key proteins involved in apoptosis, such as increasing death receptor 4 expression while decreasing anti-apoptotic factors.

Data from studies indicate that Proscillaridin A enhances TRAIL-induced apoptosis by modulating mitochondrial pathways and gene expression profiles in cancer cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Proscillaridin A is sensitive to pH changes; it can lose activity rapidly at low pH levels .
  • Reactivity: Exhibits reactivity typical of cardiac glycosides, particularly in relation to ion transport mechanisms.

Relevant data includes stability studies indicating rapid degradation under acidic conditions, which necessitates careful formulation for therapeutic use .

Applications

Proscillaridin A has several significant scientific applications:

  1. Cancer Therapy: Its ability to induce apoptosis in various cancer cell lines makes it a candidate for anticancer drug development. Studies have shown efficacy against non-small-cell lung cancer and glioblastoma .
  2. Cardiovascular Treatment: Historically used for congestive heart failure, it enhances cardiac contractility through its action on sodium-potassium ATPase .
  3. Research Tool: Used in studies investigating apoptotic mechanisms and cellular signaling pathways related to calcium homeostasis and ion transport.
Introduction to Proscillaridin A in Oncological Research

Historical Context and Natural Sources of Proscillaridin A

Proscillaridin A belongs to the bufadienolide subclass of cardiac glycosides, characterized by a six-membered α-pyrone ring at the C-17 position of the steroid nucleus. Its chemical structure comprises the aglycone scillarenin conjugated to α-L-rhamnopyranose, molecular formula C30H42O8, and molecular weight 530.658 g/mol [1]. Botanically, it is isolated from bulb extracts of Drimia maritima (sea squill), a Mediterranean plant historically used in traditional medicine for diuretic and emetic purposes. Industrial extraction involves chromatographic separation from complex plant matrices, yielding milligram quantities per kilogram of plant material [4].

Table 1: Fundamental Chemical Properties of Proscillaridin A

PropertyCharacterization
IUPAC Name5-[(3S,8R,9S,10R,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]furan-2-one
ClassificationBufadienolide cardiac glycoside
Natural SourceDrimia maritima (Hyacinthaceae family)
SolubilityDMSO-soluble, limited aqueous solubility
Mechanism (Cardiac)Na⁺/K⁺-ATPase inhibition

Cardiac applications exploited its potent inhibition of the Na⁺/K⁺-ATPase pump, increasing intracellular calcium concentrations and myocardial contractility. This mechanism underlies its historical use in congestive heart failure and arrhythmia management, particularly in Europe where it was marketed as Caradrin® [1]. Structural optimization efforts in the 1980s–1990s generated derivatives (e.g., 14,15β-epoxy analogs and hydrogenated forms) seeking enhanced therapeutic indices. Sakakibara and colleagues demonstrated that C22–C23 hydrogenation (compound 286) retained anticancer activity while reducing arrhythmogenic potential in guinea pig models [4].

Emergence as a Repurposed Anticancer Agent

The anticancer potential of Proscillaridin A stems from pleiotropic interactions with oncogenic pathways beyond Na⁺/K⁺-ATPase inhibition:

Apoptosis Induction via Mitochondrial Dysregulation

In pancreatic adenocarcinoma (Panc-1, AsPC-1), Proscillaridin A (IC50 = 20–50 nM) triggers intrinsic apoptosis through reactive oxygen species generation, intracellular calcium overload, and mitochondrial membrane depolarization. Flow cytometry analyses demonstrate 300–400% increases in annexin V-positive cells compared to controls. This coincides with suppression of anti-apoptotic proteins B-cell lymphoma-extra large and induced myeloid leukemia cell differentiation protein, while upregulating death receptor TRAIL-R2 expression [2] [5].

Table 2: Anticancer Mechanisms Validated In Vitro and In Vivo

Mechanistic ClassKey FindingsCancer Models
Apoptosis Activation↑ Caspase-3/8 cleavage; ↓ B-cell lymphoma-extra large (50–70%); ↑ reactive oxygen species (2.5-fold)Pancreatic, osteosarcoma
Metastasis Suppression↓ Matrix metalloproteinase-2 (80–90%); ↓ cell invasion (70–85%)Osteosarcoma, colon
Transcriptional Modulation↓ Nuclear factor kappa-light-chain-enhancer of activated B cells activity; ↓ Hypoxia-inducible factor 1-alphaLung adenocarcinoma
Glycosylation Impact↑ O-glycosylation enzymes GALNT14/C1GALT1; ↑ death receptor clusteringColon carcinoma

Metastasis Inhibition

Proscillaridin A (10–100 nM) suppresses invasion and migration in metastatic osteosarcoma (143B cells) by downregulating matrix metalloproteinase-2 expression by 80–90%. In vivo, xenograft models show 60–70% reduction in pulmonary metastases after intraperitoneal administration (0.5 mg/kg) [7]. Transwell assays confirm 70–85% inhibition of invasion in colon carcinoma models through epithelial-mesenchymal transition modulation [5].

Transcriptional Reprogramming

Proscillaridin A destabilizes oncogenic transcription factors:

  • Degrades v-myc avian myelocytomatosis viral oncogene homolog protein via ubiquitin-proteasome pathway
  • Inhibits nuclear factor kappa-light-chain-enhancer of activated B cells translocation, reducing interleukin-6 and cyclooxygenase-2 expression
  • Downregulates hypoxia-inducible factor 1-alpha under hypoxic conditions, impairing angiogenesis [9] [10]

Sensitization to Immune-Mediated Death

In TRAIL-resistant colon carcinomas, Proscillaridin A (10–100 nM) restores sensitivity by:

  • Upregulating death receptor 5 expression 2–3-fold
  • Enhancing O-glycosylation via GALNT14/C1GALT1C1, facilitating death-inducing signaling complex formation
  • Downregulating cellular FLICE-inhibitory protein and induced myeloid leukemia cell differentiation protein [5]

Genetic context influences susceptibility: SMAD4-deficient pancreatic cells exhibit 3–5× higher resistance than SMAD4-intact counterparts, highlighting potential biomarker utility [2].

Key Research Gaps and Current Scientific Priorities

Unresolved Mechanistic Questions

  • Differential Na⁺/K⁺-ATPase Isoform Engagement: While binding to ATP1A1 is established, isoform-specific affinities (α1 vs. α3) and downstream signaling cascades remain incompletely mapped. Structural studies indicate rhamnose moiety influences potency, warranting isoform-focused structure-activity analyses [4] [10].
  • Off-Target Transcriptional Effects: Interactions with epigenetic regulators (e.g., histone deacetylases, methyltransferases) are suggested by chromatin immunoprecipitation data but require validation [9].
  • Resistance Mechanisms: P-glycoprotein efflux contributes to reduced intracellular accumulation, yet compensatory pathways (e.g., enhanced DNA repair) remain uncharacterized [7].

Translational Challenges

  • Biomarker Validation: SMAD4 status correlates with pancreatic cancer sensitivity but lacks prospective validation. Other candidates include O-glycosylation enzyme profiles and death receptor polymorphisms [2] [5].
  • Drug Delivery Limitations: Low aqueous solubility and narrow therapeutic index necessitate advanced formulations. Nitrate derivatives (e.g., 2′,3′-dinitrate) exhibit reduced vascular toxicity in preclinical models but require tumor-targeting assessment [4].
  • Combination Optimization: Synergy with TRAIL agonists and mitogen-activated protein kinase inhibitors is documented, yet sequencing and dosing schedules remain empirical [5] [7].

Global Research Priorities

  • Structural Optimization: Design C22–C23 hydrogenated analogs or C3′-nitrate derivatives to enhance safety while retaining efficacy [4].
  • Predictive Biomarker Discovery: Validate SMAD4, GALNT14 polymorphisms, and ATP1A1 mutations in patient-derived xenografts [2] [5].
  • Tumor Microenvironment Studies: Investigate immunomodulatory effects on natural killer/T-cell activation and cytokine secretion [9].
  • Clinical Trial Design: Phase I protocols prioritizing pharmacodynamic endpoints (e.g., MYC suppression, caspase activation) over maximum tolerated dose [10].

Properties

Product Name

Proscillaridin A

IUPAC Name

5-[14-hydroxy-10,13-dimethyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

Molecular Formula

C30H42O8

Molecular Weight

530.6 g/mol

InChI

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3

InChI Key

MYEJFUXQJGHEQK-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.